molecular formula C6H3Cl3N2O B15261591 2-(Trichloromethyl)pyrimidine-5-carbaldehyde

2-(Trichloromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B15261591
M. Wt: 225.5 g/mol
InChI Key: VNMGFMAFMJOHLG-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H3Cl3N2O It is characterized by the presence of a trichloromethyl group attached to the second position of a pyrimidine ring, with an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)pyrimidine-5-carbaldehyde typically involves the introduction of a trichloromethyl group to a pyrimidine ring followed by the formation of an aldehyde group at the desired position. One common method involves the reaction of pyrimidine derivatives with trichloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Trichloromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trichloromethyl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.

    2-(Chloromethyl)pyrimidine-5-carbaldehyde: Contains a chloromethyl group instead of a trichloromethyl group.

    2-(Bromomethyl)pyrimidine-5-carbaldehyde: Contains a bromomethyl group instead of a trichloromethyl group.

Uniqueness: 2-(Trichloromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H3Cl3N2O

Molecular Weight

225.5 g/mol

IUPAC Name

2-(trichloromethyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H3Cl3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H

InChI Key

VNMGFMAFMJOHLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(Cl)(Cl)Cl)C=O

Origin of Product

United States

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